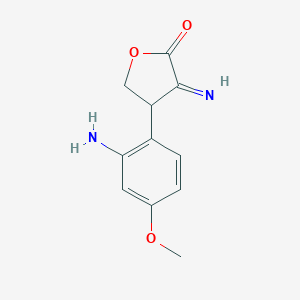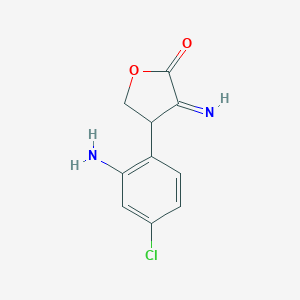
4-(4,5-diphenyl-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-diphenyl-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazole, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a heterocyclic organic compound that contains both imidazole and pyrazole rings.
Wirkmechanismus
The mechanism of action of DPI involves the inhibition of the enzyme NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS) in cells. DPI binds to the flavin adenine dinucleotide (FAD) binding site of NADPH oxidase and prevents the transfer of electrons to oxygen, thereby reducing the production of ROS.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects. DPI has been shown to reduce the production of ROS, which can cause oxidative stress and damage to cells. DPI has also been shown to inhibit the growth and proliferation of cancer cells. DPI has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPI is its specificity for NADPH oxidase, which makes it a useful tool for studying the role of NADPH oxidase in various biological processes. DPI is also relatively easy to synthesize and has a high purity. One of the limitations of DPI is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPI. DPI has been shown to have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to explore the potential therapeutic applications of DPI. DPI can also be used as a tool for studying the role of NADPH oxidase in various biological processes. Future studies can focus on the development of more specific and potent inhibitors of NADPH oxidase.
Synthesemethoden
The synthesis of DPI involves the reaction of 4,5-diphenyl-2-phenylaminoimidazole with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to yield 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazole. The synthesis method of DPI has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively studied for its potential applications in various fields of scientific research. DPI has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPI has also been studied for its potential use as a fluorescent probe for detecting metal ions in cells.
Eigenschaften
Molekularformel |
C25H20N4 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-(3-methyl-1-phenylpyrazol-4-yl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C25H20N4/c1-18-22(17-29(28-18)21-15-9-4-10-16-21)25-26-23(19-11-5-2-6-12-19)24(27-25)20-13-7-3-8-14-20/h2-17H,1H3,(H,26,27) |
InChI-Schlüssel |
NHBFIUBTJJBFGK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NN(C=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292373.png)
![7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292374.png)
![7-chloro-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292375.png)
![7-chloro-2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292377.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292378.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292379.png)
![7-chloro-2-(4-methylphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292380.png)
![7-chloro-2,3,4-triphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292382.png)
![7-chloro-2-(3-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292383.png)
![2-(4-Ethoxyphenyl)-3,4-dimethyl-7-[2-(1-pyrrolidinyl)ethylthio]pyrazolo[3,4-d]pyridazine](/img/structure/B292384.png)